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Cat. No.: B7802587 Get Quote

Application Notes for Researchers, Scientists, and
Drug Development Professionals
The nystatin perforated patch clamp technique is a powerful electrophysiological method for

studying ion channels and electrical signaling in primary neurons while preserving the integrity

of the intracellular environment. Unlike conventional whole-cell patch clamp, which often leads

to the dialysis of essential cytoplasmic components, the perforated patch configuration

maintains endogenous signaling molecules, such as cAMP and Ca2+, ensuring more

physiologically relevant recordings.[1][2] This makes it an ideal technique for investigating the

modulation of ion channels by second messenger cascades, studying synaptic plasticity, and

obtaining stable, long-duration recordings with reduced current rundown.[1]

The principle of the technique involves the inclusion of the pore-forming antibiotic nystatin in

the patch pipette solution.[2][3] After forming a high-resistance (gigaohm) seal with the

neuronal membrane, nystatin molecules diffuse into the membrane patch and form small

pores that are permeable to monovalent ions like Na+, K+, and Cl-, but impermeable to larger

molecules.[1][2][4] This allows for electrical access to the cell's interior without disrupting its

natural intracellular milieu.
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Advantages Disadvantages

Preserves intracellular signaling molecules (e.g.,

cAMP, Ca2+).[1][2]

Higher series resistance (Ra) compared to

conventional whole-cell, potentially affecting

voltage-clamp accuracy and signal-to-noise

ratio.[5]

Reduces ion channel current rundown for more

stable recordings.[1]

Risk of spontaneous rupture of the membrane

patch, converting to a conventional whole-cell

configuration.[6]

Allows for long-duration recordings (often >1

hour).[1]

Perforation time can be slow and variable

(typically 10-30 minutes).[7]

Minimizes disruption to the cell, leading to more

physiological data.[5]

Efficacy of nystatin can be cell-type dependent.

[7]

Experimental Protocols
Solutions and Reagents
Nystatin Stock Solution (25 mg/mL in DMSO):

Preparation:

Weigh out approximately 2.5 mg of nystatin powder (protect from light).

Dissolve in 100 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

Vortex for at least 30 seconds to ensure complete dissolution.[7]

Wrap the stock solution vial in aluminum foil to protect it from light.

Storage and Stability:

The nystatin stock solution should be prepared fresh on the day of the experiment.[7]

Aqueous suspensions of nystatin lose activity quickly.

Internal Pipette Solution with Nystatin (Final Concentration: 100-200 µg/mL):
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Preparation:

Prepare the desired internal pipette solution (e.g., K-gluconate based).

Just before use, add the nystatin stock solution to the internal solution to achieve the final

desired concentration. For a 200 µg/mL final concentration, add 8 µL of the 25 mg/mL

stock solution to 1 mL of internal solution.[7]

Mix thoroughly by vortexing or sonicating.

Wrap the final solution in aluminum foil to protect it from light.

Stability:

The nystatin-containing pipette solution should be used within 2-4 hours of preparation.[7]

Perforated Patch Clamp Procedure
The following protocol outlines the key steps for obtaining successful nystatin perforated patch

clamp recordings from primary neurons.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b7802587?utm_src=pdf-body
http://labs.biology.ucsd.edu/schroeder/protocols/nystatin.html
https://www.benchchem.com/product/b7802587?utm_src=pdf-body
http://labs.biology.ucsd.edu/schroeder/protocols/nystatin.html
https://www.benchchem.com/product/b7802587?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7802587?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Patching Procedure

Perforation and Recording

Prepare fresh nystatin
stock and working solutions

Pull and fire-polish
patch pipette (2-5 MΩ)

Front-fill pipette tip with
nystatin-free internal solution

Back-fill pipette with
nystatin-containing solution

Approach neuron with
positive pressure

Form a gigaohm seal
(>1 GΩ)

Monitor cell capacitance (Cm)
and access resistance (Ra)

Wait for perforation
(10-30 min)

Begin experiment when Ra
is stable and sufficiently low

Click to download full resolution via product page

Figure 1. Experimental workflow for nystatin perforated patch clamp.
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Pipette Preparation:

Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

Fire-polish the pipette tips to ensure a smooth surface for sealing.

Pipette Filling:

To prevent nystatin from interfering with seal formation, it is crucial to have a nystatin-

free solution at the very tip of the pipette.[4][7]

Front-fill: Dip the tip of the pipette into nystatin-free internal solution for a few seconds

(e.g., ~1.5 seconds to fill ~400 µm).[7]

Back-fill: Carefully back-fill the rest of the pipette with the nystatin-containing internal

solution.

Approaching the Neuron and Seal Formation:

Apply gentle positive pressure to the pipette as you approach the target neuron in the

recording chamber.

Once the pipette touches the cell membrane, release the positive pressure and apply

gentle suction to form a high-resistance seal (>1 GΩ).

Aim to achieve the gigaohm seal as quickly as possible (ideally within 10 minutes of back-

filling) to minimize the diffusion of nystatin to the tip.[7]

Monitoring Perforation:

After establishing a stable gigaohm seal, monitor the electrical access to the cell.

You should observe a gradual increase in the cell capacitance (Cm) and a slow decrease

in the access resistance (Ra) over time.[7] This process typically takes 10-30 minutes and

indicates the successful formation of nystatin pores in the membrane patch.[7]

Recording:
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Once the access resistance has stabilized at a reasonably low level (typically 20-40 MΩ),

you can begin your experimental recordings.[3]

Continuously monitor Ra throughout the experiment to ensure the stability of the

perforated patch.
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Problem Possible Cause(s) Suggested Solution(s)

Difficulty forming a gigaohm

seal

Nystatin has diffused to the

pipette tip.

Optimize the front-filling

procedure to ensure a

sufficient nystatin-free zone at

the tip.[4][7] Work quickly to

achieve a seal after back-filling

the pipette.[7]

Slow or no perforation Inactive nystatin.

Prepare fresh nystatin stock

and working solutions daily

and protect them from light.[7]

Cell type is resistant to

nystatin.

The efficacy of nystatin can

vary between cell types.[7]

Consider trying amphotericin B

as an alternative perforating

agent.

Spontaneous rupture to whole-

cell
Unstable membrane patch.

This is a known risk. To verify

the patch configuration,

include a fluorescent dye like

eosin in the pipette solution.

The dye will only enter the cell

upon rupture into the

conventional whole-cell mode.

[6]

High series resistance (Ra) Incomplete perforation.

Allow more time for

perforation. Higher

concentrations of nystatin can

speed up perforation but may

also increase the risk of

spontaneous rupture.[8]

Signaling Pathway Preservation
The primary advantage of the nystatin perforated patch technique is the preservation of

intracellular signaling pathways that are washed out in conventional whole-cell recordings. This
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is critical for studying the modulation of ion channels by G-protein coupled receptors (GPCRs)

and other signaling cascades.
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Figure 2. A preserved intracellular signaling cascade.

As illustrated in Figure 2, signaling molecules like ATP, G-proteins, and second messengers

such as cAMP remain within the neuron, allowing for the study of their effects on ion channel

activity. This is in stark contrast to the conventional whole-cell configuration, where these

molecules would be dialyzed by the pipette solution, potentially abolishing the physiological

regulation of the channels under investigation.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for-primary-neurons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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